molecular formula C20H25N5O5 B1352439 H-Pro-his-tyr-OH CAS No. 81075-04-9

H-Pro-his-tyr-OH

Cat. No.: B1352439
CAS No.: 81075-04-9
M. Wt: 415.4 g/mol
InChI Key: XFFIGWGYMUFCCQ-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Pro-his-tyr-OH is a tripeptide composed of the amino acids proline, histidine, and tyrosine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a proline residue at the N-terminus, a histidine residue in the middle, and a tyrosine residue at the C-terminus.

Scientific Research Applications

H-Pro-his-tyr-OH has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Safety and Hazards

When handling “H-Pro-his-tyr-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The use of pseudoproline dipeptides, such as “H-Pro-his-tyr-OH”, has proven to be an extremely effective approach for the synthesis of long and amyloidogenic peptides . This suggests that the future directions of “this compound” could involve its use in the synthesis of more complex peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-his-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The proline residue is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino group of proline is removed to allow for the addition of the next amino acid.

    Coupling: The histidine residue, protected at its side chain, is coupled to the deprotected proline residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection and coupling: The protecting group on the amino group of histidine is removed, and the tyrosine residue, protected at its phenolic hydroxyl group, is coupled to the deprotected histidine residue.

    Final deprotection and cleavage: The protecting groups on the side chains of histidine and tyrosine are removed, and the peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.

Chemical Reactions Analysis

Types of Reactions

H-Pro-his-tyr-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.

    Reduction: The imidazole ring of histidine can be reduced under specific conditions.

    Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for the oxidation of tyrosine.

    Reduction: Reducing agents like sodium borohydride can be employed for the reduction of histidine.

    Substitution: Electrophilic reagents such as diazonium salts can be used for substitution reactions involving tyrosine.

Major Products

    Oxidation: Oxidized tyrosine derivatives such as dityrosine.

    Reduction: Reduced histidine derivatives.

    Substitution: Substituted tyrosine derivatives.

Comparison with Similar Compounds

H-Pro-his-tyr-OH can be compared with other tripeptides such as H-Gly-his-tyr-OH and H-Pro-his-phe-OH. While these compounds share similar structures, the presence of different amino acids can significantly influence their biological activities and properties. For example, the substitution of glycine for proline or phenylalanine for tyrosine can alter the peptide’s stability, reactivity, and interaction with molecular targets.

List of Similar Compounds

  • H-Gly-his-tyr-OH
  • H-Pro-his-phe-OH
  • H-Pro-his-trp-OH

These comparisons highlight the uniqueness of this compound in terms of its specific amino acid composition and resulting properties.

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5/c26-14-5-3-12(4-6-14)8-17(20(29)30)25-19(28)16(9-13-10-21-11-23-13)24-18(27)15-2-1-7-22-15/h3-6,10-11,15-17,22,26H,1-2,7-9H2,(H,21,23)(H,24,27)(H,25,28)(H,29,30)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFIGWGYMUFCCQ-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Pro-his-tyr-OH
Reactant of Route 2
H-Pro-his-tyr-OH
Reactant of Route 3
H-Pro-his-tyr-OH
Reactant of Route 4
H-Pro-his-tyr-OH
Reactant of Route 5
H-Pro-his-tyr-OH
Reactant of Route 6
Reactant of Route 6
H-Pro-his-tyr-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.